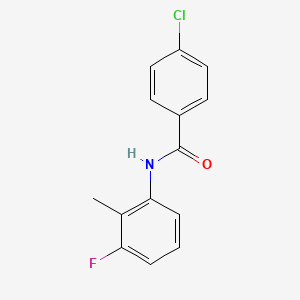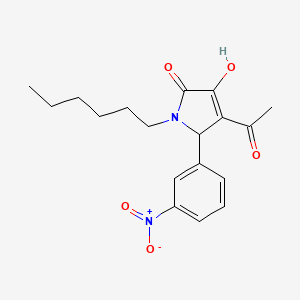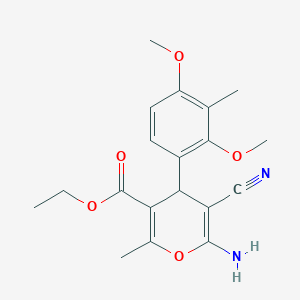
4-chloro-N-(3-fluoro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic substitution reactions, where specific halogenated precursors react with amine groups under controlled conditions. For example, similar compounds have been synthesized through reactions involving key intermediates and catalysts, utilizing conditions that favor the formation of the desired benzamide linkage (Demir et al., 2015; Li et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide, can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the crystalline structure, molecular geometry, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (Demir et al., 2015; Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions and condensations. These reactions are influenced by the presence of substituents on the benzene ring, which affect the compound's reactivity and chemical stability. The molecular electrostatic potential (MEP) and frontier molecular orbitals provide valuable information on the chemical reactivity of these compounds (Demir et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications in various fields. These properties are determined by the molecular structure and substituents present on the benzene ring. X-ray diffraction studies reveal the crystalline form and lattice parameters, which are essential for understanding the solid-state behavior of these compounds (Moreno-Fuquen et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-(3-fluoro-2-methylphenyl)benzamide, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the functional groups present in the molecule. Studies focusing on the electronic structure, including HOMO-LUMO gap and MEP analysis, provide insights into the compound's chemical stability and reactivity (Demir et al., 2015).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some benzamides are used as pesticides and work by inhibiting certain enzymes in pests . The mechanism of action of “4-chloro-N-(3-fluoro-2-methylphenyl)benzamide” would depend on its specific structure and intended use.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some benzamides can be hazardous if ingested, inhaled, or come into contact with the skin . The specific safety and hazards of “4-chloro-N-(3-fluoro-2-methylphenyl)benzamide” would depend on its specific structure and properties.
Propriétés
IUPAC Name |
4-chloro-N-(3-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUMUKBTFYMQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


methyl]phosphonate](/img/structure/B4955564.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)


